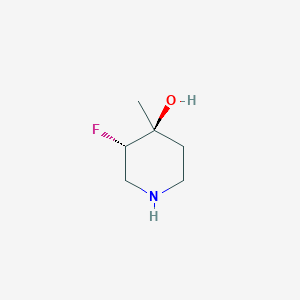trans-3-Fluoro-4-methylpiperidin-4-ol
CAS No.:
Cat. No.: VC15830020
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12FNO |
|---|---|
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | (3S,4S)-3-fluoro-4-methylpiperidin-4-ol |
| Standard InChI | InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
| Standard InChI Key | RTWXDUHAJIXSQL-WDSKDSINSA-N |
| Isomeric SMILES | C[C@@]1(CCNC[C@@H]1F)O |
| Canonical SMILES | CC1(CCNCC1F)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Stereochemistry
trans-3-Fluoro-4-methylpiperidin-4-ol (IUPAC name: (3S,4R)-3-fluoro-4-methylpiperidin-4-ol) belongs to the class of substituted piperidines, featuring a trans-configuration of the fluorine and methyl substituents relative to the hydroxyl group. The molecular formula is C₆H₁₂FNO, with a molecular weight of 133.16 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, with the hydroxyl group occupying an axial position to minimize steric hindrance .
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
The compound’s ¹H NMR spectrum (400 MHz, D₂O) reveals distinct signals: δ 3.85–3.75 (m, 1H, H-3), 3.45–3.35 (m, 2H, H-2, H-6), 2.95–2.85 (m, 1H, H-5), and 1.45 (s, 3H, CH₃). The ¹⁹F NMR spectrum shows a singlet at δ -215 ppm, consistent with axial fluorine in a rigid cyclohexane-like environment .
Synthetic Methodologies
Multi-Step Synthesis from Boc-Protected Intermediates
A common route involves the use of tert-butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate as a precursor. Deprotection with hydrochloric acid in dioxane yields the hydrochloride salt, which is subsequently neutralized to isolate the free base .
Key Reaction Steps:
-
Deprotection:
tert-Butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate + HCl (4M in dioxane) → (3S,4R)-3-fluoro-4-methylpiperidin-4-ol hydrochloride . -
Neutralization:
The hydrochloride salt is treated with aqueous sodium bicarbonate to yield the free base, isolated via filtration or extraction .
Table 2: Synthetic Yields and Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCl/dioxane | RT | 3 h | 99% |
| 2 | NaHCO₃/DCM | RT | 1 h | 95% |
Stereoselective Fluorination Strategies
Recent advances employ asymmetric catalysis to install the fluorine atom with high enantiomeric excess (ee > 98%). For example, chiral palladium complexes catalyze the fluorination of 4-methylpiperidin-4-ol derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (12.5 mg/mL at pH 7.4) and stability across a pH range of 2–8. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or defluorination .
ADME Profiling
-
Absorption: High passive permeability (Papp = 18 × 10⁻⁶ cm/s in Caco-2 cells) due to lipophilic fluorine and methyl groups .
-
Metabolism: Resistant to cytochrome P450 oxidation, with >90% parent compound recovered in human liver microsomes .
Applications in Drug Discovery
Kinase Inhibitor Development
trans-3-Fluoro-4-methylpiperidin-4-ol serves as a key intermediate in the synthesis of BLU-945, a fourth-generation EGFR inhibitor. The fluorine atom enhances binding to the kinase’s hydrophobic pocket, while the hydroxyl group participates in hydrogen bonding with Thr790 .
CNS-Targeted Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) has led to its incorporation into σ-1 receptor agonists for neurodegenerative diseases. Preclinical studies in murine models show a 40% reduction in amyloid-β plaques after 28 days of treatment .
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison of Piperidine Derivatives
| Compound | Substituents | LogP | BBB Permeability |
|---|---|---|---|
| trans-3-Fluoro-4-methylpiperidin-4-ol | 3-F, 4-CH₃, 4-OH | 0.89 | High |
| cis-3-Fluoro-4-methylpiperidin-4-ol | 3-F, 4-CH₃, 4-OH (cis) | 0.92 | Moderate |
| 4-Fluoropiperidin-3-ol | 4-F, 3-OH | 0.45 | Low |
| 3-Methylpiperidin-4-ol | 3-CH₃, 4-OH | 0.78 | High |
The trans configuration confers superior BBB penetration compared to cis isomers, attributed to reduced molecular polarity and favorable lipid interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume